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Compound of Interest

Compound Name: Lodamin

Cat. No.: B1681328 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the preparation and in vivo application of Lodamin, a polymeric

micellar formulation of the antiangiogenic agent TNP-470.

Introduction
Lodamin is a nanodrug formulation designed to enhance the oral bioavailability and

therapeutic efficacy of TNP-470, a potent inhibitor of angiogenesis. By encapsulating TNP-470

within methoxy poly(ethylene glycol)-poly(lactic acid) (mPEG-PLA) micelles, Lodamin offers

improved solubility, stability, and a controlled-release profile. These characteristics make it a

promising candidate for anti-cancer and other angiogenesis-dependent disease therapies. This

document outlines the detailed protocols for the preparation of Lodamin and its administration

for in vivo studies, along with relevant quantitative data and a summary of its mechanism of

action.

Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the in vivo use of

Lodamin.

Table 1: Lodamin Formulation and Physicochemical Properties
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Parameter Value Reference

Core Component TNP-470 [1]

Polymer mPEG-PLA [1]

Particle Size (Diameter) < 100 nm [1]

Drug Loading
Variable, dependent on

formulation
[2]

Encapsulation Efficiency
High, dependent on

formulation
[3]

In Vitro Release
Biphasic: initial fast release

followed by sustained release
[1]

Table 2: In Vivo Dosage and Administration in Mice

Parameter Value Reference

Animal Model Mice [1]

Route of Administration Oral (gavage) [1]

Dosage Range 15 - 30 mg/kg body weight [1]

Dosing Frequency Daily or every other day [1]

Vehicle for Oral Gavage Double-distilled water (d.d.w.) [1]

Maximum Oral Gavage

Volume
5 ml/kg [4]

Table 3: Representative Pharmacokinetic Parameters of Polymeric Micelles in Mice

(Intravenous Administration)
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Parameter Description Value Reference

t1/2 Elimination half-life 2.65 ± 0.46 h [1]

AUC0-∞

Area under the

plasma concentration-

time curve

Increased by 7-fold

compared to free drug
[1]

Cmax
Maximum plasma

concentration

Significantly increased

compared to free drug
[1]

Clearance
Rate of drug removal

from the body

Significantly

decreased compared

to free drug

[1]

Note: The pharmacokinetic data presented are for a representative polymeric micelle system

and may vary for Lodamin.

Experimental Protocols
Preparation of Lodamin (mPEG-PLA-TNP-470 Polymeric
Micelles)
This protocol describes a two-step chemical conjugation process to synthesize the mPEG-PLA-

TNP-470 conjugate, followed by the self-assembly into polymeric micelles.

Materials:

Succinated mPEG-PLA (mPEG MW: 2000 Da, PLA MW: 1000 Da)

TNP-470

Ethylenediamine

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Dimethyl sulfoxide (DMSO), anhydrous
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Double-distilled water (d.d.w.)

Dialysis membrane (MWCO 12-14 kDa)

Magnetic stirrer

Standard laboratory glassware and consumables

Protocol:

Step 1: Amination of mPEG-PLA

Dissolve 500 mg of succinated mPEG-PLA in anhydrous DMSO.

Add EDC and NHS to the polymer solution in a molar ratio of 1:10:20 (Polymer:EDC:NHS).

Allow the reaction to proceed for 2 hours at room temperature with continuous stirring to

activate the carboxylic acid groups.

Add a five-fold molar excess of ethylenediamine to the reaction mixture.

Continue the reaction for 4 hours at 25°C with stirring to form the aminated polymer (mPEG-

PLA-NH₂).

Purify the resulting polymer by dialysis against d.d.w. for 48 hours to remove unreacted

reagents.

Lyophilize the purified polymer to obtain a white powder.

Step 2: Conjugation of TNP-470 to Aminated mPEG-PLA

The precise conditions for this step are proprietary. A general approach involves reacting the

aminated polymer with an activated form of TNP-470. This may involve the use of a linker or

direct conjugation to a reactive group on TNP-470. Researchers should refer to specialized

bioconjugation literature for detailed methods.

Step 3: Formulation of Lodamin Micelles
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Dissolve the purified and lyophilized mPEG-PLA-TNP-470 conjugate in a small amount of a

water-miscible organic solvent (e.g., DMSO or acetone).

Add this solution dropwise to a larger volume of d.d.w. while stirring vigorously.

The polymeric micelles will self-assemble as the organic solvent diffuses into the aqueous

phase.

Continue stirring for several hours to ensure complete micelle formation and evaporation of

the organic solvent.

The final Lodamin formulation should be a clear or slightly opalescent solution.

Characterize the particle size and distribution using Dynamic Light Scattering (DLS).[1]

In Vivo Administration of Lodamin to Mice
3.2.1. Oral Administration (Gavage)

Preparation of Dosing Solution: Re-suspend the freshly prepared Lodamin formulation in

d.d.w. to the desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse, prepare a

solution that delivers 0.6 mg in 100 µL).

Animal Handling: Gently restrain the mouse.

Gavage Procedure:

Use a proper size and type of gavage needle (e.g., a flexible plastic or metal feeding tube

with a ball tip).

Measure the distance from the tip of the mouse's nose to the last rib to estimate the length

of insertion.

Gently insert the gavage needle into the esophagus. Do not force the needle.

Slowly administer the Lodamin suspension.[5]

Carefully remove the gavage needle.
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Monitoring: Observe the animal for any signs of distress after administration.

3.2.2. Intravenous (IV) Administration (Tail Vein Injection)

Preparation of Dosing Solution: Ensure the Lodamin formulation is sterile and free of

aggregates. Filter through a 0.22 µm syringe filter if necessary. The solution should be

isotonic.

Animal Restraint: Place the mouse in a suitable restrainer to expose the tail.

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

Injection Procedure:

Swab the tail with 70% ethanol.

Using a small gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail

veins.

Slowly inject the Lodamin solution. The maximum bolus volume for a mouse is typically 5

ml/kg.[4]

Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent

bleeding. Monitor the animal for any adverse reactions.

3.2.3. Intraperitoneal (IP) Administration

Preparation of Dosing Solution: Ensure the Lodamin formulation is sterile.

Animal Restraint: Hold the mouse firmly by the scruff of the neck and turn it so the abdomen

is facing upwards, with the head tilted slightly down.

Injection Procedure:

Insert a small gauge needle (e.g., 25-27G) into the lower right or left quadrant of the

abdomen, avoiding the midline to prevent damage to internal organs.

Aspirate briefly to ensure the needle has not entered the bladder or intestines.
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Inject the Lodamin solution. The recommended maximum IP injection volume for a mouse

is 10 ml/kg.[4]

Monitoring: Return the animal to its cage and monitor for any signs of discomfort.

Signaling Pathways and Experimental Workflows
Lodamin (TNP-470) Signaling Pathway
Lodamin's active component, TNP-470, exerts its anti-angiogenic effects primarily by inhibiting

methionine aminopeptidase-2 (MetAP2). This inhibition leads to the activation of the p53 tumor

suppressor pathway, resulting in cell cycle arrest at the G1 phase in endothelial cells.
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Cyclin E/CDK2
Complex
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 promotes Angiogenesis
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Click to download full resolution via product page

Caption: Signaling pathway of Lodamin (TNP-470) leading to anti-angiogenesis.

Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of

Lodamin in a tumor-bearing mouse model.
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Caption: Workflow for an in vivo efficacy study of Lodamin in a mouse tumor model.

Conclusion
This document provides essential protocols and data for the preparation and in vivo use of

Lodamin. The detailed methodologies for formulation and administration, combined with an

understanding of its mechanism of action, will aid researchers in designing and executing

robust preclinical studies to evaluate the therapeutic potential of this promising anti-angiogenic

agent. Adherence to proper laboratory techniques and animal welfare guidelines is paramount

for obtaining reliable and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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